

characterization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

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An In-depth Technical Guide on the Characterization of **5-(Thiophen-2-yl)isoxazole-3-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and biological activity of **5-(Thiophen-2-yl)isoxazole-3-carboxylic acid** and its derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

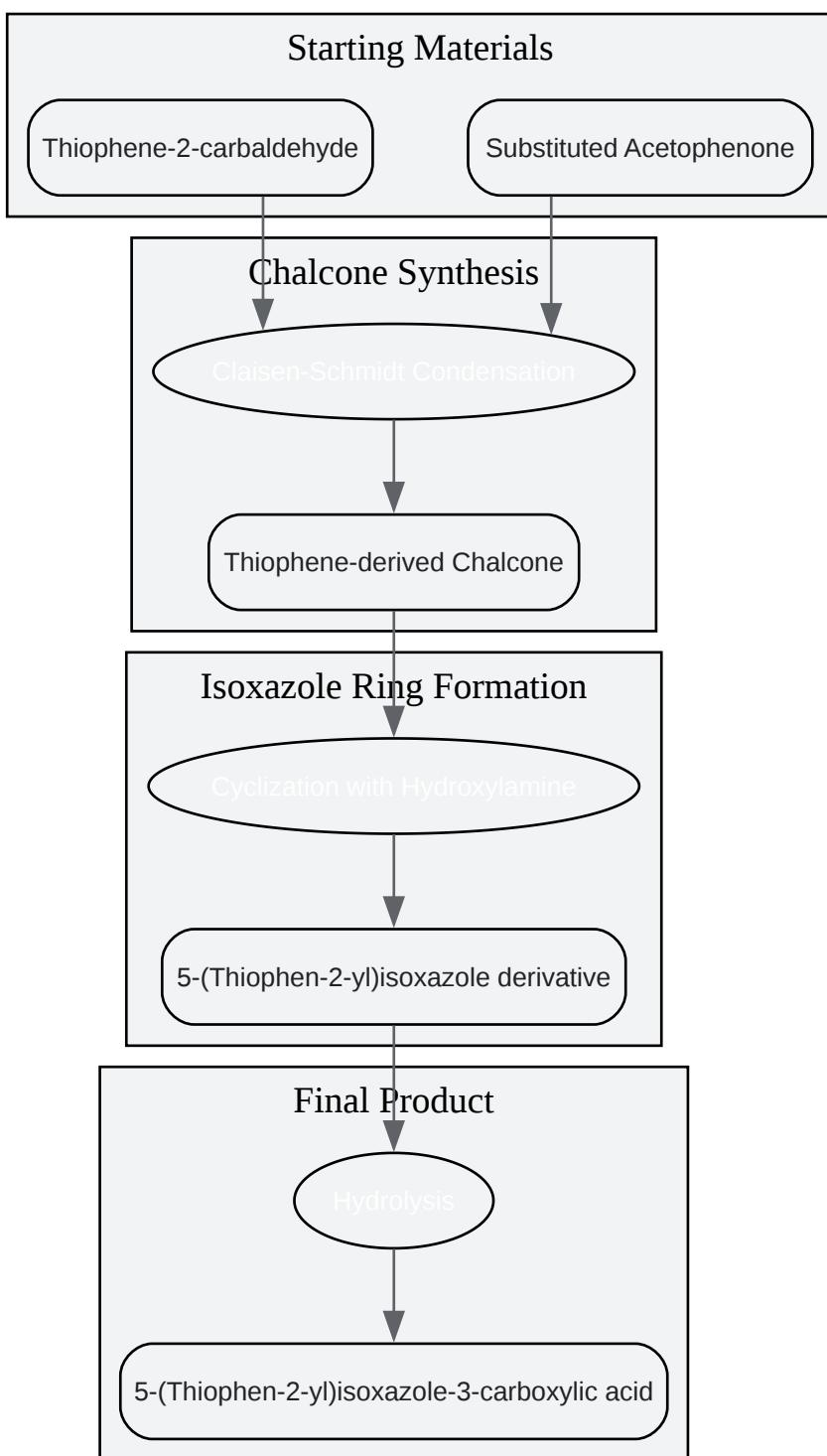
Chemical and Physical Properties

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound with the chemical formula $C_8H_5NO_3S$.^[1] It belongs to the isoxazole class of compounds, which are known for their diverse biological activities. The structural details and available physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	763109-71-3	[1]
Molecular Formula	C ₈ H ₅ NO ₃ S	[1] [2]
Molecular Weight	195.2 g/mol	[2]
Synonyms	5-(2-Thienyl)-3-isoxazolecarboxylic Acid	[1]
Melting Point	Not available for the acid. 48-51 °C for the ethyl ester derivative.	[3]

Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

The synthesis of **5-(thiophen-2-yl)isoxazole-3-carboxylic acid** can be achieved through a multi-step process. A common strategy for forming the isoxazole ring is the reaction of a chalcone with hydroxylamine hydrochloride.[\[4\]](#) Another versatile method is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[\[5\]](#) A general workflow for the synthesis starting from a thiophene-derived chalcone is depicted below.

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A generalized synthetic workflow for **5-(Thiophen-2-yl)isoxazole-3-carboxylic acid**.

Experimental Protocols

General Synthesis of Isoxazole Derivatives from Chalcones

This protocol is a general representation based on common methods for isoxazole synthesis.

[4]

- Chalcone Synthesis (Claisen-Schmidt Condensation):
 - An appropriate substituted acetophenone is dissolved in ethanol.
 - An equimolar amount of an aromatic aldehyde (e.g., thiophene-2-carbaldehyde) is added.
 - An aqueous solution of a base (e.g., sodium hydroxide) is added dropwise with stirring at room temperature.
 - The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
 - The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
- Isoxazole Synthesis:
 - The synthesized chalcone (0.015 mol), sodium acetate (0.015 mol), and hydroxylamine hydrochloride (0.015 mol) are combined in ethanol.[4]
 - The mixture is refluxed for 7-8 hours.[4]
 - After completion, the reaction mixture is cooled and poured into ice-cold water.
 - The solid product is filtered, dried, and purified by recrystallization.

Spectroscopic Data

Detailed spectroscopic data for the title compound is not readily available in the public domain. However, characteristic spectral data for similar isoxazole derivatives have been reported.

**Spectroscopic Data for a Representative
Isoxazole Derivative¹**

¹ H NMR (400 MHz, DMSO-d ₆) δ	9.94 (br s, 1H, NH), 7.75 (s, 1H, NH), 7.53–7.51 (m, 1H, ArH), 7.11 (d, 2H, J = 8.0 Hz, ArH), 7.04 (d, 2H, J = 8.0 Hz, ArH), 6.31–6.28 (m, 1H, ArH), 6.17 (s, 1H, C=CH), 6.10–6.07 (m, 1H, CH), 5.12 (s, 1H, J = 2.8 Hz, 1H), 2.31 (s, 3H, CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆) δ	158.4, 157.6, 152.8, 148.3, 143.5, 142.3, 136.6, 132.2, 127.9, 124.5, 122.4, 114.2, 112.9, 112.8, 105.0, 104.9, 104.0, 55.3, 50.0

¹Data for 5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihdropyrimidin-2(1H)-one.[4]

Biological Activity and Signaling Pathways

Derivatives of 5-(thiophen-2-yl)isoxazoles have shown promise as anti-cancer agents, particularly against breast cancer.[6][7]

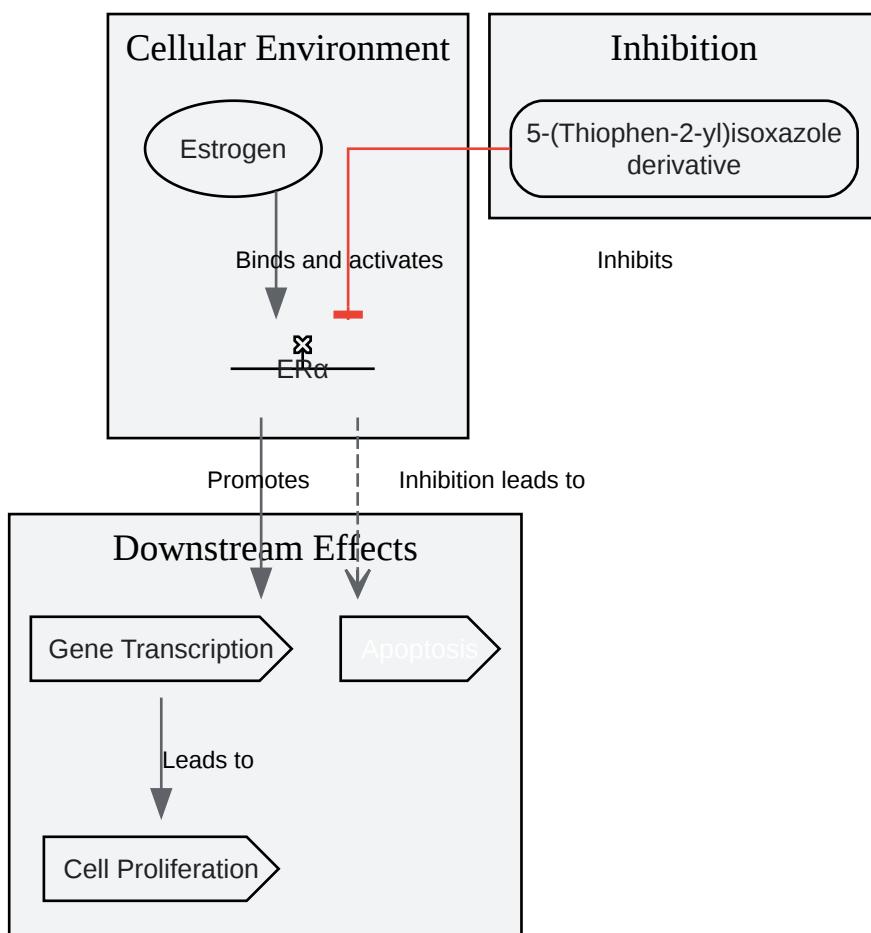
Anti-Breast Cancer Activity

A series of novel 5-(thiophen-2-yl)isoxazoles were designed and synthesized, revealing potent anti-cancer properties.[6] The structure-activity relationship studies highlighted that an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for superior activity.[6] One of the most potent compounds identified was 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited an IC₅₀ value of 1.91 μM against the MCF-7 human breast cancer cell line.[7]

Compound	Cell Line	IC ₅₀ (μM)	Reference
TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole)	MCF-7	2.63	[6]
TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole)	MCF-7	1.91	[6] [7]

Mechanism of Action: Targeting Estrogen Receptor Alpha (ER α)

The anti-breast cancer activity of these 5-(thiophen-2-yl)isoxazole derivatives has been attributed to their ability to inhibit the estrogen receptor alpha (ER α).[\[6\]](#) ER α is a key nuclear hormone receptor that plays a significant role in the progression of several human cancers, including breast cancer.[\[6\]](#) The binding of these compounds to ER α disrupts its normal function in gene regulation, leading to apoptosis (programmed cell death) in cancer cells.[\[6\]](#)



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Inhibition of ERα signaling by 5-(Thiophen-2-yl)isoxazole derivatives.

Conclusion

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their synthesis is accessible through established chemical routes, and their biological activity, particularly as ERα inhibitors, warrants further investigation for applications in oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this class of compounds.

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